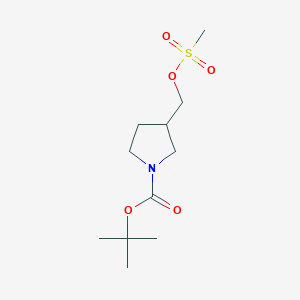

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

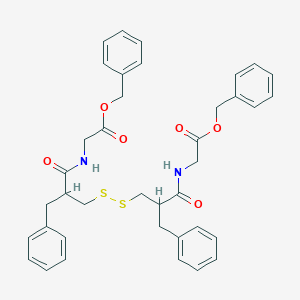

The synthesis of this compound involves a solution of tert-butyl 3- [ (tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate in dichloromethane at 0° C. Triethylamine and methanesulfonyl chloride are added and the mixture is stirred overnight at room temperature.Molecular Structure Analysis

The molecular formula of the compound is C10H19NO5S . The average molecular weight is 265.327 Da and the monoisotopic mass is 265.098389 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 392.9±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties . It has a density of 1.204 g/cm3, a flash point of 198.4 °C, an enthalpy of vaporization of 65.59 kJ/mol, and a boiling point of 404.4 °C at 760 mmHg . The compound also has a vapor pressure of 9.44E-07 mmHg at 25°C .Aplicaciones Científicas De Investigación

CYP2C8- and CYP3A-Mediated C-Demethylation

The compound CP-533,536, featuring a tert-butyl moiety, undergoes metabolic transformations via CYP3A4, CYP3A5, and CYP2C8 enzymes. Notable pathways include oxidation of the tert-butyl group and the identification of unique C-demethylated metabolites. The study provides insights into the possible mechanisms underlying these metabolic transformations, emphasizing the complexity of the tert-butyl group's metabolism (Prakash et al., 2008).

Synthesis and Chemical Transformations

Thermal Addition and Dealkylation

Methyl 1-tert-butylaziridine-2-carboxylate undergoes thermal addition with 1-aryl-3,3,3-trifluoro-1-propynes, leading to isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates. This transformation highlights the tert-butyl group's role in facilitating the synthesis of complex molecular structures (Porta et al., 1994).

Palladium-Catalyzed Coupling Reactions

The tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study illustrates the versatility of the tert-butyl group in coupling reactions and its contribution to synthesizing diverse organic compounds (Wustrow & Wise, 1991).

Crystallographic Studies

Synthesis and Crystal Structure Analysis

The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method. X-ray diffraction studies confirmed its structure, providing insights into the molecular conformation and intermolecular interactions of the tert-butyl group in the compound's architecture (Naveen et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRHYGNZDGDQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400426 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

141699-56-1 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)